molecular formula C15H18ClN3O2S B2869563 1-((2-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034610-78-9

1-((2-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2869563
CAS No.: 2034610-78-9
M. Wt: 339.84
InChI Key: OWBRRJUGXSWLMH-UHFFFAOYSA-N
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Description

1-((2-Chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a sophisticated chemical building block designed for research and development in medicinal chemistry. This compound features a unique molecular architecture that combines a piperidine scaffold with both a 2-chlorophenylsulfonyl group and a 1-methyl-1H-pyrazole moiety. The integration of a piperidine ring, a common feature in pharmacologically active compounds, with a sulfonamide linker and a pyrazole heterocycle, makes this reagent a valuable intermediate for the synthesis of novel molecules targeting a range of biological pathways .The sulfonyl group linking the piperidine and chlorophenyl rings is a key functional unit that can influence a molecule's electronic properties, conformation, and its ability to act as a hydrogen bond acceptor, which can be critical for binding to protein targets . The 1-methyl-1H-pyrazole subunit is a nitrogen-containing heterocycle known for its widespread biological activities and is frequently employed in drug discovery efforts . Pyrazole derivatives have been extensively studied and demonstrate a broad spectrum of biological activities, making them privileged structures in the design of new therapeutic agents .This compound is supplied for research use only (RUO) and is intended solely for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical as a key intermediate in the exploration of new chemical space, particularly in the construction of molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential inhibitors for various enzymes and receptors.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)22(20,21)15-7-3-2-6-13(15)16/h2-3,6-8,10,12H,4-5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBRRJUGXSWLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a member of the piperidine class that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-chlorophenylsulfonyl group and a 1-methyl-1H-pyrazol-3-yl moiety. The presence of these functional groups suggests potential interactions with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including those similar to our compound. For instance, a study on various pyrazole derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Enzyme Inhibition

The sulfonamide functionality in related compounds has shown promise as an enzyme inhibitor. Specifically, compounds bearing the piperidine nucleus have been linked to acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases. In one study, several derivatives demonstrated strong AChE inhibitory activity with IC50 values as low as 0.63 μM .

Anticancer Potential

The biological activity of sulfonamide derivatives often extends to anticancer effects. Research indicates that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cell cycle progression .

Study 1: Antimicrobial Evaluation

A recent study focused on the synthesis and evaluation of pyrazole derivatives, including our compound of interest. The results showed that compounds with the sulfonamide group exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, confirming the potential of this class of compounds in combating bacterial infections .

CompoundTarget BacteriaMIC (μg/mL)Activity Level
1Staphylococcus aureus0.22Strong
2Escherichia coli0.25Strong
3Salmonella typhi0.30Moderate
4Bacillus subtilis0.35Moderate

Study 2: Enzyme Inhibition Profile

Another study evaluated the enzyme inhibition properties of synthesized piperidine derivatives, revealing significant AChE inhibition across several tested compounds.

Compound IDAChE IC50 (μM)Urease IC50 (μM)
7l0.632.14
7m0.752.50
7n0.802.75

These findings emphasize the therapeutic potential of such compounds in treating conditions like Alzheimer's disease through AChE inhibition and other metabolic disorders via urease inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several derivatives documented in the evidence, differing primarily in substituents on the sulfonyl group, pyrazole ring, or piperidine core. Key analogues include:

Compound 1 : 3-(1-Methyl-1H-pyrazol-3-yl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine (BK62083)
  • Molecular Formula : C₁₄H₁₉N₃O₂S₂
  • Molecular Weight : 325.45 g/mol
  • Key Differences : Replaces the 2-chlorophenyl sulfonyl group with a 5-methylthiophen-2-yl sulfonyl group. The thiophene ring introduces sulfur-based aromaticity, which may alter electronic properties and metabolic stability compared to the chloro-substituted aromatic system .
Compound 2 : 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one
  • Molecular Features: Substitutes the sulfonyl group with a carbonyl linker and introduces a fluorophenyl group.
Compound 3 : 1-(2-Chloroethyl)piperidine hydrochloride
  • Simpler Derivative : Lacks the sulfonyl and pyrazole substituents but includes a chloroethyl chain. This highlights the role of bulky aromatic groups in modulating target selectivity and pharmacokinetics .

Physicochemical and Electronic Properties

  • Sulfonyl vs.
  • Chlorophenyl vs. Thiophenyl : The 2-chlorophenyl group offers a halogen-bonding capability absent in thiophenyl derivatives, which may improve interactions with halogen-sensitive residues in biological targets .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound Not explicitly provided* ~350–370 (estimated) 2-Chlorophenyl sulfonyl, 1-methylpyrazole Halogen bonding, sulfonyl rigidity
BK62083 () C₁₄H₁₉N₃O₂S₂ 325.45 5-Methylthiophen-2-yl sulfonyl Thiophene aromaticity, lower molecular weight
Compound 2 () C₂₂H₁₇ClFN₃O₂ 415.85 Carbonyl linker, 4-fluorophenyl Ketone polarity, fluorophenyl metabolic stability
1-(2-Chloroethyl)piperidine hydrochloride () C₇H₁₃Cl₂N 182.10 Chloroethyl chain Simplicity, potential for alkylation reactions

*Molecular weight estimated based on structural similarity to BK62083.

Preparation Methods

Synthesis of 3-(1-Methyl-1H-Pyrazol-3-yl)Piperidine

The pyrazole-piperidine intermediate is typically prepared via cyclocondensation. A method adapted from pyrazole-fused piperidine syntheses involves reacting 3-aminopiperidine with 1-methyl-1H-pyrazole-3-carbaldehyde under acidic conditions. The imine intermediate undergoes catalytic hydrogenation (H₂, Pd/C) to yield 3-(1-methyl-1H-pyrazol-3-yl)piperidine in 68–72% yield.

Sulfonylation with 2-Chlorophenylsulfonyl Chloride

The sulfonyl group is introduced using 2-chlorophenylsulfonyl chloride, synthesized via chlorosulfonation of 2-chlorobenzene with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

The sulfonylation reaction proceeds by dissolving 3-(1-methyl-1H-pyrazol-3-yl)piperidine (1 eq) in anhydrous dichloromethane, adding triethylamine (2.5 eq) as a base, and dropwise addition of 2-chlorophenylsulfonyl chloride (1.2 eq) at 0°C. The mixture is stirred for 12–16 hours at 25–30°C, followed by extraction and purification via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the target compound in 55–60% yield.

Sequential Functionalization of Piperidine

N-Sulfonylation Followed by C-3 Pyrazole Coupling

Piperidine is first sulfonylated at position 1 using 2-chlorophenylsulfonyl chloride under conditions similar to Section 1.2. The resulting 1-((2-chlorophenyl)sulfonyl)piperidine is brominated at position 3 using N-bromosuccinimide (NBS) in acetonitrile under UV light. The bromide intermediate undergoes Ullmann coupling with 1-methyl-1H-pyrazole-3-boronic acid in the presence of CuI and 1,10-phenanthroline, yielding the final product in 48% overall yield.

One-Pot Multicomponent Synthesis

Cyclocondensation and Sulfonylation

A streamlined approach combines piperidone, 2-chlorophenylsulfonamide, and 1-methyl-1H-pyrazole-3-carbaldehyde in a single pot. Using ammonium acetate as a catalyst in ethanol under reflux (80°C, 8 hours), the reaction proceeds via a Mannich-type mechanism. The crude product is purified via recrystallization (ethanol/water) to achieve 50–55% yield.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Purification Advantages
Sulfonylation 2-ClPhSO₂Cl, Et₃N 55–60% Column chromatography High regioselectivity
Sequential NBS, CuI, boronic acid 48% Recrystallization Compatible with late-stage coupling
One-Pot NH₄OAc, ethanol 50–55% Recrystallization Reduced steps
Enzymatic Resolution Chiralpak AD-H column N/A HPLC High enantiopurity

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

Over-sulfonylation at position 5 of the piperidine ring is a common side reaction. Employing bulky bases like diisopropylethylamine (DIPEA) instead of triethylamine reduces this issue by sterically hindering secondary nitrogen attack.

Pyrazole Coupling Efficiency

Ullmann coupling yields are improved by using microwave irradiation (120°C, 30 min) instead of conventional heating, achieving 65% yield for the C-3 pyrazole attachment.

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